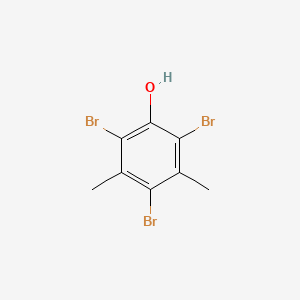

2,4,6-Tribromo-3,5-dimethylphenol

Description

Contextualization of Halogenated Phenols in Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly attached to an aromatic ring. fiveable.me This structural feature makes them more reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the strong activating, ortho- and para-directing nature of the hydroxyl group. fiveable.meyoutube.com Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring, is a fundamental electrophilic aromatic substitution reaction for phenols. fiveable.meyoutube.com

Halogenated phenols, particularly brominated phenols, are a significant subgroup with distinct chemical properties and a wide range of applications. mdpi.com The presence of bromine atoms on the phenolic ring increases the compound's lipophilicity and modulates its reactivity. mdpi.com The degree and position of bromination can lead to a diverse array of derivatives with unique attributes. mdpi.com These compounds are found as natural secondary metabolites, especially in marine algae, where they are believed to play a role in chemical defense mechanisms. mdpi.comresearchgate.net In industrial and laboratory settings, halogenated phenols serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and flame retardants. youtube.comgoogle.comeuropa.eu The reaction conditions for halogenating phenols can be controlled to produce mono-, di-, or poly-substituted products. For instance, reacting phenol (B47542) with bromine in solvents of low polarity, such as carbon disulfide or chloroform (B151607) at low temperatures, tends to yield monobromophenols. youtube.com In contrast, using bromine water as the solvent leads to the formation of a white precipitate of 2,4,6-tribromophenol (B41969), as all the activated ortho and para positions are substituted. youtube.comnih.gov

Scope and Academic Relevance of 2,4,6-Tribromo-3,5-dimethylphenol Research

This compound is a polyhalogenated substituted phenol that has garnered interest in academic research. Its structure, featuring three bromine atoms and two methyl groups on the phenol ring, makes it a specific and useful molecule for studying chemical reactions and properties. The methyl groups occupy the meta positions relative to the hydroxyl group, while the bromine atoms occupy the remaining ortho and para positions.

The academic relevance of this particular compound stems from its utility as a reagent and a model substrate in various chemical investigations. It is employed as a reagent in specialized reactions, such as epoxidations and electrochemical conversions. biosynth.com For example, it has been used in electrochemical methods to transform styrene (B11656) into cyclohexene (B86901) oxide. biosynth.com Research involving the nitration of similar polysubstituted brominated phenols to form complex cyclohexenone structures further highlights the role of such compounds in exploring reaction mechanisms and synthesizing novel molecular frameworks. publish.csiro.au The specific substitution pattern of this compound provides a unique electronic and steric environment, making it a valuable subject for spectroscopic and structural analysis and a building block in targeted organic synthesis. chemicalbook.commedchemexpress.com

Structure

3D Structure

Properties

CAS No. |

56759-60-5 |

|---|---|

Molecular Formula |

C8H7Br3O |

Molecular Weight |

358.85 g/mol |

IUPAC Name |

2,4,6-tribromo-3,5-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |

InChI Key |

OXUOISZCFYHEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Tribromo 3,5 Dimethylphenol

Direct Bromination Approaches

Direct bromination remains a primary route for the synthesis of polybrominated phenols. The high activation of the aromatic ring by the hydroxyl and methyl groups in 3,5-dimethylphenol (B42653) directs substitution to the ortho and para positions.

Electrophilic Aromatic Substitution: Mechanistic Investigations and Regioselectivity

The formation of 2,4,6-Tribromo-3,5-dimethylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. byjus.com The fundamental mechanism involves the attack of an electrophile, in this case, a bromine species, on the electron-rich aromatic ring of 3,5-dimethylphenol. byjus.commsu.edu The reaction proceeds through a two-step mechanism. msu.edulibretexts.org

Generation and Attack of the Electrophile : The electrophile (e.g., Br⁺ or a polarized bromine molecule) attacks the benzene (B151609) ring, which acts as a nucleophile. youtube.com This leads to the formation of a positively charged carbocation intermediate, known as an arenium ion or Wheland intermediate. libretexts.orglumenlearning.com This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. libretexts.orglumenlearning.com

Re-aromatization : A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic system and yielding the substituted product. msu.edulibretexts.org

The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring. In 3,5-dimethylphenol, the hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.comchemistrysteps.com The two methyl (-CH₃) groups are also activating, ortho-, para-directing substituents. For 3,5-dimethylphenol, the positions ortho and para to the hydroxyl group are carbons 2, 4, and 6. The methyl groups at positions 3 and 5 further activate these same positions, thus strongly favoring the substitution of bromine at the 2, 4, and 6 carbons, leading to the formation of the specific tribrominated product.

Utilization of Molecular Bromine in Defined Solvent Systems (e.g., Acetic Acid)

The choice of solvent system is critical in controlling the outcome of the bromination of phenols. The reaction of phenol (B47542) with bromine in the presence of a polar solvent like water is vigorous and typically leads to the formation of a trisubstituted product, 2,4,6-tribromophenol (B41969). byjus.comyoutube.com A similar outcome is observed for 3,5-dimethylphenol, where using an excess of bromine in an aqueous solution yields this compound. prepchem.com

The use of a defined solvent system such as acetic acid provides better control over the reaction. Acetic acid is a polar protic solvent that can facilitate the reaction. Bromination proceeds faster in aqueous acetic acid than in pure acetic acid, which is attributed to the higher ionizing power of the aqueous solvent, facilitating the development of charge in the transition state.

In some cases, bromination in less polar solvents like chloroform (B151607) (CHCl₃) or carbon disulfide (CS₂) at low temperatures is employed to obtain monobrominated phenols. byjus.comyoutube.com However, due to the high activation of the 3,5-dimethylphenol ring, trisubstitution is readily achieved. A study on the related 3,4-dimethylphenol (B119073) showed that bromination in 10% aqueous acetic acid led to the formation of a tribromo-dienone intermediate. rsc.org

Table 1: Effect of Solvent on Phenol Bromination

| Solvent System | Product Outcome | Rationale | Citation |

| Water (Polar) | Trisubstitution (e.g., 2,4,6-tribromophenol) | High polarity of water promotes the ionization of bromine, leading to a highly reactive electrophile and exhaustive substitution. | byjus.comyoutube.com |

| Acetic Acid | Controlled mono- or polysubstitution | Polar solvent that facilitates reaction; can be modulated by water content. | |

| Chloroform (CHCl₃) / Carbon Disulfide (CS₂) | Monosubstitution | Low polarity solvents do not effectively polarize the bromine molecule, resulting in milder reaction conditions. | byjus.comyoutube.com |

Role of Dienone Intermediates in Bromination Pathways and Subsequent Rearrangements

During the electrophilic bromination of phenols, particularly under conditions leading to polysubstitution, the reaction can proceed through cyclohexadienone intermediates. cdnsciencepub.comstackexchange.com These non-aromatic ketones are formed when bromine attacks a carbon atom of the ring, but instead of immediate proton loss, a temporary intermediate is formed.

For substituted phenols, this pathway can be significant. Research on the bromination of 3,4-dimethylphenol has shown that the reaction can lead to a stable 2,4,6-tribromo-3,4-dimethyl-cyclohexa-2,5-dienone. rsc.org This dienone can be isolated and subsequently rearranged to the corresponding phenol. rsc.org The formation of such dienones is particularly relevant when substitution occurs at a position already bearing a substituent (ipso attack).

The stability and fate of these dienone intermediates are highly dependent on the reaction conditions. The presence of acid, such as the hydrogen bromide (HBr) generated during bromination, can catalyze the rapid rearrangement of the dienone back to a stable aromatic phenol. cdnsciencepub.compw.live This process is known as the dienone-phenol rearrangement. pw.livewikipedia.org It involves the migration of a group (like an alkyl group) to an adjacent carbon, driven by the energy gain of re-forming the aromatic ring. pw.live In the context of this compound synthesis, the formation of a dienone and its subsequent rearrangement is a plausible mechanistic pathway, although direct sequential electrophilic substitution is also a primary route. The generation of HBr during bromination with molecular bromine generally leads to uncontrollable reactions and rapid rearrangement of any dienone intermediates that may form. cdnsciencepub.com

Bromination with Alternative Reagents and Catalytic Systems

To achieve milder conditions, higher selectivity, and easier handling, various alternative brominating agents and catalytic systems have been developed as substitutes for molecular bromine.

Application of Quaternary Ammonium (B1175870) Polyhalides (e.g., Phenyltrimethylammonium Tribromide)

Quaternary ammonium polyhalides, such as Phenyltrimethylammonium Tribromide (PTT), serve as efficient and selective brominating agents. researchgate.net These reagents are stable, crystalline solids that are easier and safer to handle than liquid bromine. researchgate.net They act as a source of the tribromide anion (Br₃⁻), which is a milder and more selective brominating species than Br₂. researchgate.net

The kinetics of bromination using PTT have been studied for substrates like 2-acetyl benzofuran, where the reaction proceeds smoothly in acetic acid. researchgate.netjocpr.com The mechanism involves the tribromide anion as the active halogenating agent. researchgate.net This methodology offers a "greener" alternative to elemental bromine for various bromination reactions. researchgate.net

Table 2: Comparison of Brominating Agents

| Reagent | Formula | Physical State | Advantages | Citation |

| Molecular Bromine | Br₂ | Liquid | High reactivity | prepchem.com |

| Phenyltrimethylammonium Tribromide (PTT) | [C₆H₅N(CH₃)₃]Br₃ | Solid | Stable, selective, easy to handle | researchgate.net |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Selective for allylic/benzylic bromination; used for phenols | cdnsciencepub.com |

Mechanistic Aspects of Alternative Halogenation Agents

Beyond quaternary ammonium polyhalides, other reagents offer unique mechanistic pathways for halogenation.

N-Bromosuccinimide (NBS) : NBS is a versatile reagent for bromination. In the bromination of phenols, NBS can act as a source of electrophilic bromine. The mechanism can be complex and is influenced by the presence of acid, which can catalyze the reaction. cdnsciencepub.com Unlike reactions with molecular bromine that generate HBr, NBS reactions can be performed under conditions that minimize acid-catalyzed side reactions, such as the rearrangement of dienone intermediates. cdnsciencepub.com Kinetic studies on the bromination of various phenols with NBS in acetic acid show the reaction order depends on the specific substrate.

Hypervalent Iodine Reagents : A system utilizing Phenyliodine(III) diacetate (PIDA) in combination with aluminum tribromide (AlBr₃) has been shown to be effective for the electrophilic bromination of phenols and naphthols. rsc.org The proposed mechanism involves the initial coordination of AlBr₃ to PIDA, which generates a plausible active brominating species. The phenolic substrate then attacks this species, leading to the brominated product through reductive elimination of iodobenzene. rsc.org

Enzymatic Halogenation : Flavin-dependent halogenases (FDHs) represent a biological approach to halogenation. These enzymes operate under benign conditions and exhibit high regio- and stereo-selectivity. nih.gov The mechanism avoids the release of free hypohalous acid (HOX) by transferring the halogen species through an internal tunnel to the active site, where it is delivered to a specific position on the substrate. nih.gov While primarily explored for natural product synthesis, this approach highlights the potential for highly selective, alternative halogenation methods. nih.gov

Precursor Synthesis and Functionalization Strategies (e.g., 3,5-Dimethylphenol Derivatization)

The primary precursor for the synthesis of this compound is 3,5-dimethylphenol, also known as 3,5-xylenol. The synthesis of this precursor can be achieved through various routes, including the catalytic demethylation of isophorone (B1672270) in the gas phase. researchgate.net Another approach involves the extraction and purification of 3,5-dimethylphenol from mixed industrial xylenols through rectification and crystallization processes. researchgate.net A multi-step chemical synthesis has also been developed, starting from xylene, which is subjected to acylation, followed by oxidation and hydrolysis to yield 3,5-dimethylphenol. quora.com

Once 3,5-dimethylphenol is obtained, functionalization strategies can be employed to direct the subsequent bromination. While direct tribromination is possible, more advanced methods focus on achieving high selectivity and yield. One such strategy involves a regioselective mono-bromination as an intermediate step. For instance, the use of potassium bromide (KBr) in conjunction with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as a brominating reagent system allows for the selective mono-bromination of 3,5-dimethylphenol. prepchem.com In this reaction, the para-position relative to the hydroxyl group is preferentially brominated, yielding 4-bromo-3,5-dimethylphenol (B51444) with high selectivity. prepchem.com This intermediate can then be subjected to further bromination to achieve the desired 2,4,6-tribromo product. This stepwise approach can offer greater control over the bromination process compared to a one-pot exhaustive bromination.

The hydroxyl group of 3,5-dimethylphenol is a strongly activating group, directing electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). quora.com The methyl groups also contribute to the activation of the aromatic ring. This high degree of activation makes the exhaustive bromination to the 2,4,6-tribromo derivative a facile reaction.

Optimization of Synthesis Parameters for Enhanced Yield and Selectivity

The optimization of synthesis parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of brominating agent, solvent, reaction temperature, and the use of catalysts.

A traditional and effective method for the synthesis of this compound involves the direct bromination of 3,5-dimethylphenol (s-xylenol) using an excess of bromine in an aqueous solution. In a typical procedure, 3,5-dimethylphenol is suspended in water, and bromine is added dropwise until a persistent reddish-brown color indicates an excess of the reagent. The excess bromine is then removed, and the product is isolated by filtration and recrystallized from alcohol, reportedly yielding up to 90% of this compound. organicmystery.com

The choice of solvent plays a significant role in the extent of bromination of phenols. In polar solvents like water, the phenol can deprotonate to form the more reactive phenoxide ion, which promotes polysubstitution. stackexchange.comresearchgate.net This is why using bromine water often leads to the formation of tribrominated products. stackexchange.comresearchgate.net In contrast, non-polar solvents tend to result in mono-substitution. stackexchange.com For the synthesis of this compound, a polar solvent system is therefore preferred.

The selection of the brominating agent is another critical factor. While elemental bromine is commonly used, other reagents can offer advantages in terms of handling and selectivity. The table below illustrates a comparative study of different brominating agents for the exhaustive bromination of a generic activated phenol, highlighting the potential for high yields with various reagents.

Table 1: Comparison of Brominating Agents for the Exhaustive Bromination of Activated Phenols

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | Water | Room Temp. | ~90 | organicmystery.com |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp. | High | |

| KBr/ZnAl–BrO₃⁻–LDHs | AcOH/H₂O | 50 | High (for mono-bromination) | prepchem.com |

| Pyridinium Tribromide | Dichloromethane | Room Temp. | Good to Excellent |

Note: The yields presented are generalized from literature on the bromination of activated phenols and serve as an illustrative comparison. The specific yield for this compound may vary.

Catalysts can also be employed to enhance the reaction rate and control selectivity. For instance, the use of a copper complex has been shown to be effective in the bromination of phenolic compounds, achieving high conversion rates. prepchem.com While often aimed at selective mono-bromination, catalytic systems can be adapted for exhaustive bromination by adjusting the stoichiometry of the brominating agent.

Temperature is another parameter that can be optimized. While many bromination reactions of activated phenols proceed readily at room temperature, controlling the temperature can be important for minimizing side reactions. However, for exhaustive bromination, the high reactivity of the substrate often allows for mild reaction conditions.

Spectroscopic and Structural Elucidation of 2,4,6 Tribromo 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of the molecular structure of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Due to the symmetrical nature of the molecule, the two methyl groups at positions 3 and 5 are chemically equivalent. Therefore, they are expected to produce a single, sharp signal in the ¹H NMR spectrum. The chemical shift of these methyl protons would likely appear in the range of 2.2-2.5 ppm, a typical region for methyl groups attached to an aromatic ring.

The hydroxyl (-OH) proton is expected to give rise to a singlet, the chemical shift of which can be highly variable (typically between 4-8 ppm for phenols). Its position is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Spectral Data for 2,4,6-Tribromo-3,5-dimethylphenol

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons (2 x -CH₃) | ~ 2.2 - 2.5 | Singlet | 6H |

| Hydroxyl Proton (-OH) | ~ 4.0 - 8.0 | Singlet | 1H |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated, corresponding to the different carbon environments in the molecule.

The carbon atoms of the two equivalent methyl groups will produce a single signal in the aliphatic region of the spectrum. The six aromatic carbons will give rise to four distinct signals due to the molecule's symmetry: one for the carbon bearing the hydroxyl group (C1), one for the two carbons bearing the methyl groups (C3 and C5), one for the two bromine-substituted carbons adjacent to the methyl groups (C2 and C6), and one for the bromine-substituted carbon at the para position (C4). The carbons directly bonded to the electronegative bromine and oxygen atoms are expected to be shifted downfield.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl Carbons (-CH₃) | ~ 20 - 25 |

| C3 and C5 (bearing -CH₃) | ~ 135 - 145 |

| C2 and C6 (bearing -Br) | ~ 115 - 125 |

| C4 (bearing -Br) | ~ 110 - 120 |

| C1 (bearing -OH) | ~ 150 - 160 |

Note: This is a predicted data table based on general principles of NMR spectroscopy and data for analogous compounds.

In the absence of simple coupling patterns in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques would be invaluable for unambiguous structural assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals of the methyl groups with their corresponding carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons, for instance, between the methyl protons and the adjacent aromatic carbons (C2, C3, C4, and C5), as well as the hydroxyl proton and the C1, C2, and C6 carbons. These correlations would definitively confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups.

The gas-phase IR spectrum of this compound has been reported by the NIST WebBook. nist.gov Analysis of this spectrum reveals key vibrational modes.

A prominent feature in the IR spectrum of a phenol (B47542) is the O-H stretching vibration. In the gas phase, a sharp band is expected around 3600 cm⁻¹. The spectrum available from NIST shows a distinct absorption in this region, characteristic of a free (non-hydrogen-bonded) hydroxyl group. nist.gov

The C-O stretching vibration of the phenol is typically observed in the region of 1260-1180 cm⁻¹. The spectrum of this compound exhibits a strong band in this area, confirming the presence of the phenolic C-O bond. nist.gov

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, though these may be weak. Aromatic C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, generally in the 680-515 cm⁻¹ range.

Observed IR Absorption Bands for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) (Gas Phase) |

| O-H Stretch | ~3600 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-O Stretch | ~1200 |

| C-Br Stretch | ~680-515 |

Source: Data adapted from the NIST WebBook. nist.gov Note that the exact peak positions can vary.

Vibrational spectroscopy can also provide insights into the conformational preferences of molecules. In the case of this compound, the orientation of the hydroxyl group relative to the aromatic ring is a key conformational feature. The position and shape of the O-H stretching band can be sensitive to intramolecular interactions. However, without more detailed temperature-dependent or matrix isolation IR studies, a definitive conformational analysis based solely on the available gas-phase spectrum is challenging. Such studies could reveal the presence of different conformers and the energetic barriers between them.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound. It also offers significant insights into its structure through the analysis of fragmentation patterns. The presence of three bromine atoms results in a characteristic and complex isotopic pattern in the mass spectrum, which is a key identifier for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₈H₇Br₃O. nih.govnist.gov HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental formulas.

The calculated exact mass of this compound is 355.80500 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value provides strong evidence for the presence of the C₈H₇Br₃O formula, thus confirming the compound's identity.

The fragmentation of this compound under electron ionization (EI) typically involves characteristic losses of bromine atoms and methyl groups. While specific fragmentation pathway studies for this exact molecule are not widely published, general principles of mass spectrometry for halogenated and phenolic compounds can be applied. libretexts.org A common fragmentation pathway involves the initial loss of a bromine radical (Br•) or a hydrogen bromide molecule (HBr). Subsequent fragmentations may include the loss of methyl radicals (•CH₃) or carbon monoxide (CO) from the phenolic ring. The analysis of these fragmentation patterns helps to piece together the molecule's structural components.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇Br₃O | nih.govnist.gov |

| Exact Mass (Monoisotopic) | 355.80470 Da | nih.gov |

| Molecular Weight (Average) | 358.85 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying components within a mixture, making it ideal for monitoring the synthesis of this compound and analyzing its purity. orientjchem.org In GC/MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. nih.govwaters.com

For this compound, GC/MS analysis reveals a characteristic retention time and a specific mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a complex pattern of peaks. nih.gov The most prominent peaks (m/z) in the electron ionization (EI) mass spectrum are crucial for its identification. nih.gov The analysis of environmental or biological samples for brominated compounds often relies on GC/MS due to its sensitivity and selectivity. nih.govresearchgate.net

Table 2: Key GC/MS Spectral Peaks for this compound

| m/z Value | Relative Intensity | Interpretation | Reference |

| 279 | Top Peak | Likely corresponds to the molecular ion after loss of one bromine atom [M-Br]⁺ | nih.gov |

| 277 | 2nd Highest | Isotopic peak corresponding to the [M-Br]⁺ fragment | nih.gov |

| 281 | 3rd Highest | Isotopic peak corresponding to the [M-Br]⁺ fragment | nih.gov |

X-ray Crystallography for Solid-State Structural Determination (Applicability to Related Compounds)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is then analyzed to build a detailed model of the molecular and crystal structure.

However, the application of X-ray crystallography to brominated compounds is not without challenges. It has been noted that the high energy of X-rays, particularly at the bromine absorption edge, can induce debromination of the molecule during data collection. nih.gov This radiation damage can lead to a decrease in the quality of the diffraction data and complications in solving the structure. nih.gov Despite this potential issue, with careful experimental design, X-ray crystallography remains a highly valuable and often essential technique for the unambiguous structural confirmation of such halogenated compounds.

Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromo 3,5 Dimethylphenol

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to solve the Schrödinger equation for a given molecular system. For substituted phenols, these calculations provide a detailed picture of their electronic and structural properties.

Quantum chemical calculations are used to determine the electronic structure of 2,4,6-Tribromo-3,5-dimethylphenol. The optimization of the molecular geometry is the first step, providing the most stable arrangement of the atoms. From this optimized structure, various electronic properties and reactivity descriptors can be calculated.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

While specific, in-depth studies on the electronic reactivity of this compound are not widely published, the methodologies are well-established from research on similar compounds like 2,4,6-trimethylphenol (B147578) and other halogenated aromatics. core.ac.ukresearchgate.net For instance, DFT calculations (using the B3LYP functional) on related molecules have been used to analyze the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify regions of positive and negative potential, indicating sites for intermolecular interactions.

Computed descriptors for this compound are available from public databases. nih.gov

Table 1: Computed Electronic and Physicochemical Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Br₃O | PubChem nih.gov |

| Molecular Weight | 358.85 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 4.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This data is computationally generated.

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For a molecule like this compound, the vibrational spectrum contains characteristic frequencies for the O-H group, C-H stretching in the methyl groups, C-C stretching in the aromatic ring, and C-Br stretching. Theoretical calculations can predict these frequencies with a high degree of accuracy. Often, the calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. researchgate.net

Studies on the related molecule 2,4,6-trimethylphenol have demonstrated that DFT calculations with the B3LYP functional and a 6-31+G(d,p) basis set provide results that are in good agreement with experimental FTIR and FT-Raman data. core.ac.ukresearchgate.net This allows for a complete and reliable assignment of the fundamental vibrational modes.

The NIST WebBook provides an experimental gas-phase IR spectrum for this compound, which can be used as a benchmark for such theoretical comparisons. nist.gov A theoretical simulation would calculate the expected frequencies and intensities of the vibrational modes, which could then be matched to the peaks in the experimental spectrum to provide a detailed understanding of the molecule's vibrational behavior.

Table 2: Key Regions in the Vibrational Spectrum of Substituted Phenols

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| O-H Stretch | 3500-3700 | A strong, often broad band in the IR spectrum. |

| C-H Stretch (Aromatic) | 3000-3100 | Typically weak to medium intensity. |

| C-H Stretch (Methyl) | 2850-3000 | Multiple bands corresponding to symmetric and asymmetric stretching. |

| C=C Stretch (Aromatic) | 1400-1600 | Characteristic ring stretching modes. |

This table provides typical ranges and is used for interpreting spectra of substituted phenols.

Computational chemistry is instrumental in exploring potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

For example, the compound is noted for its use as a reagent in epoxidation reactions and for its catalytic electrochemical oxidation. biosynth.com Theoretical modeling could elucidate the mechanisms of these reactions. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict how fast the reaction will proceed. DFT methods are commonly used to calculate the geometries and energies of reactants, products, and transition states. This analysis can reveal the role of the substituents (bromo and methyl groups) in influencing the reaction mechanism and energetics.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative stabilities.

For this compound, a key area of conformational flexibility is the orientation of the hydroxyl group's hydrogen atom relative to the aromatic ring and the rotation of the methyl groups. MD simulations can track these movements over time, providing information on the preferred conformations and the energy barriers between them. The PubChem database contains a computed 3D conformer of the molecule, representing a low-energy state. nih.gov A full MD simulation would expand on this by showing how the molecule behaves at a given temperature, including its interactions with solvent molecules if modeled in a solution.

Quantitative Structure-Property Relationships (QSPR) and Solvation Parameter Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models use calculated molecular descriptors (like those derived from quantum chemistry) to predict properties that might be difficult or costly to measure experimentally.

For this compound, a key property predicted by such models is the octanol-water partition coefficient (LogP), which is a measure of its hydrophobicity. The computed XLogP3 value of 4.4 suggests that the compound is significantly more soluble in lipids than in water. nih.gov This is an important parameter for assessing its potential environmental distribution.

Solvation parameter models are a specific type of QSPR used to predict how a compound will behave in different solvents. These models can be used to estimate properties like solubility and retention times in chromatography. By understanding how this compound interacts with different environments, researchers can better predict its fate and transport in various systems.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

Halogenated phenols are recognized as important synthetic intermediates for a variety of biologically active natural products and industrial chemicals. nih.gov Aryl halides, in general, are valued for their role as precursors in numerous metal-catalyzed cross-coupling reactions, making them crucial for the synthesis of natural products, pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org While specific examples of complex molecules synthesized directly from 2,4,6-Tribromo-3,5-dimethylphenol are not extensively documented in publicly available research, its structure suggests its potential as a precursor. The bromine atoms on the phenolic ring can act as leaving groups or facilitate further functionalization, and the hydroxyl group can be modified, making it a versatile scaffold for constructing more elaborate molecular architectures.

Catalytic Applications in Organic Transformations

The catalytic potential of this compound is an area of interest, with applications in several key organic reactions. The reaction involving this compound and electrochemical oxidation is noted to be catalytic in nature. biosynth.com

This compound is utilized as a reagent in epoxidation reactions. It is reported to react with molecular oxygen to form an epoxide, indicating its role in facilitating the transfer of an oxygen atom to an alkene. biosynth.com

In the realm of electrochemistry, this compound is employed in methods for the conversion of styrene (B11656) to cyclohexene (B86901) oxide and the oxidation of alcohols to carboxylic acids. biosynth.com The electrochemical oxidation of phenolic compounds is a subject of broader study, with investigations into the redox behavior of various substituted phenols providing insight into these processes. scispace.comuc.pt Generally, the oxidation of phenols can proceed through the formation of phenoxyl radicals, which are key intermediates in many oxidative coupling reactions. scispace.com

The electrochemical oxidation of primary alcohols and aldehydes to carboxylic acids is a significant transformation in organic synthesis. rsc.org While specific mechanistic details for this compound are not widely published, related research on other mediators like 4-acetamido-TEMPO (ACT) highlights the utility of electrocatalytic methods for these conversions under mild, aqueous conditions. rsc.org

Integration into Novel Chemical Systems (e.g., Ionic Liquid Catalysts)

There is an indication that this compound can function as an ionic liquid catalyst. biosynth.com The presence of an imidazole (B134444) ring is suggested to enable the molecule to undergo aromatization reactions and perform this catalytic role. biosynth.com

Potential in Advanced Materials Precursors

The potential for this compound to serve as a precursor for advanced materials is an area of ongoing exploration. The introduction of halogen atoms, such as bromine, into the backbone of polymers like poly(phenylene oxide)s is of interest for modifying properties such as flammability, as well as solution and thermal characteristics. acs.org Research on the polymerization of other mono-, di-, and tribrominated 2,6-dimethylphenols to create brominated poly(phenylene oxide)s demonstrates a general strategy for incorporating bromine into polymer structures. acs.org This suggests a potential, though not yet explicitly documented, application for this compound in the synthesis of functional polymers and other advanced materials.

Future Research Directions and Emerging Areas

The continued investigation of 2,4,6-Tribromo-3,5-dimethylphenol and related brominated phenols is driven by the need to understand their environmental impact, optimize their synthesis, and explore their potential in new applications. Future research is increasingly focused on sustainable and technologically advanced approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.